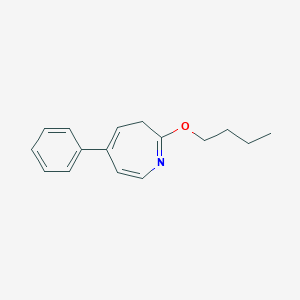![molecular formula C21H30FNO3 B8352750 [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate](/img/structure/B8352750.png)
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[410]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclo[4.1.0]heptane ring system: This can be achieved through a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the dimethylaminomethyl group: This step often involves a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted.
Esterification: The final step involves the esterification of 2,2-Dimethyl-propionic acid with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. The fluorine atom on the phenyl ring can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but lacking the bicyclo[4.1.0]heptane ring and fluorine atom.
3-Dimethylaminomethyl-2-hydroxy-bicyclo[4.1.0]heptane: Lacks the ester and fluorine functionalities.
5-Fluoro-phenyl esters: Compounds with similar ester and fluorine functionalities but different core structures.
Uniqueness
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate is unique due to its combination of a bicyclo[4.1.0]heptane ring, dimethylaminomethyl group, ester functionality, and fluorine atom. This unique combination of functional groups and structural features makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C21H30FNO3 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[3-[3-[(dimethylamino)methyl]-2-hydroxy-2-bicyclo[4.1.0]heptanyl]-5-fluorophenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30FNO3/c1-20(2,3)19(24)26-17-10-15(9-16(22)11-17)21(25)14(12-23(4)5)7-6-13-8-18(13)21/h9-11,13-14,18,25H,6-8,12H2,1-5H3 |
InChI-Schlüssel |
JFSNOVAAGIPTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC(=CC(=C1)C2(C(CCC3C2C3)CN(C)C)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

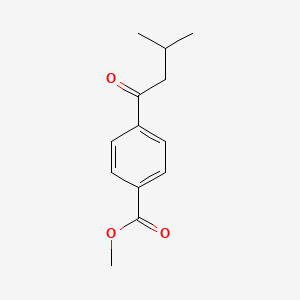
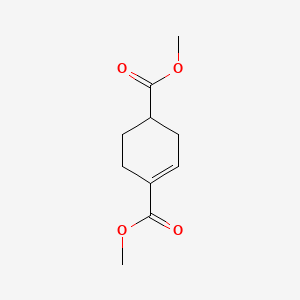
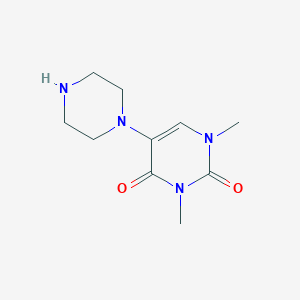

![Ethyl 4-[4-(iodomethyl)phenoxy]butanoate](/img/structure/B8352689.png)
![4-[2-(2-Piperidyl)-ethyl]-quinoline](/img/structure/B8352693.png)

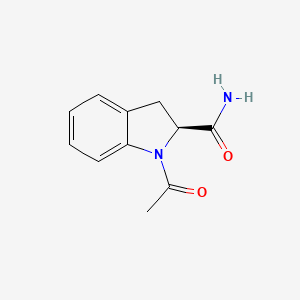

![2-[4-(3-Aminopropyl)piperazin-1-yl]quinoline](/img/structure/B8352744.png)
![Methyl 4-({[(cis-4-aminocyclohexyl)carbonyl]amino}methyl)benzoate](/img/structure/B8352757.png)
